molecular formula C5H9NO4 B12592158 3-Hydroxy-3-methyl-4-nitrobutan-2-one CAS No. 873988-89-7

3-Hydroxy-3-methyl-4-nitrobutan-2-one

Cat. No.: B12592158
CAS No.: 873988-89-7
M. Wt: 147.13 g/mol
InChI Key: MJGCEBXDVDDDKR-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methyl-4-nitrobutan-2-one is an organic compound with the molecular formula C5H9NO4 It is a derivative of butanone, featuring a hydroxyl group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methyl-4-nitrobutan-2-one can be achieved through several methods. One common approach involves the nitration of 3-Hydroxy-3-methylbutan-2-one. The reaction typically requires a nitrating agent such as nitric acid, and the process is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methyl-4-nitrobutan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of 3-Methyl-4-nitrobutan-2-one.

    Reduction: Formation of 3-Hydroxy-3-methyl-4-aminobutan-2-one.

    Substitution: Formation of 3-Chloro-3-methyl-4-nitrobutan-2-one.

Scientific Research Applications

3-Hydroxy-3-methyl-4-nitrobutan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methyl-4-nitrobutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-methyl-2-butanone
  • 3-Hydroxy-3-methyl-4-aminobutan-2-one
  • 3-Chloro-3-methyl-4-nitrobutan-2-one

Uniqueness

3-Hydroxy-3-methyl-4-nitrobutan-2-one is unique due to the presence of both a hydroxyl group and a nitro group on the same carbon atom. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

873988-89-7

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

3-hydroxy-3-methyl-4-nitrobutan-2-one

InChI

InChI=1S/C5H9NO4/c1-4(7)5(2,8)3-6(9)10/h8H,3H2,1-2H3

InChI Key

MJGCEBXDVDDDKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C[N+](=O)[O-])O

Origin of Product

United States

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